molecular formula C12H19NO2S B15238153 (1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine

(1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15238153
M. Wt: 241.35 g/mol
InChI Key: RKWVBMQNSWISJX-LLVKDONJSA-N
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Description

(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, chemistry, and biology. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m1/s1

InChI Key

RKWVBMQNSWISJX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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